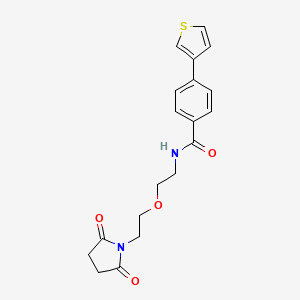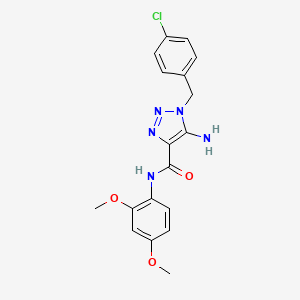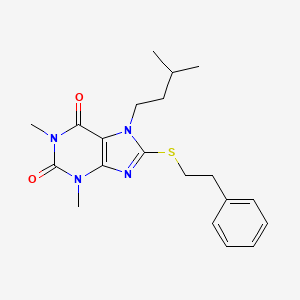
7-isopentyl-1,3-dimethyl-8-(phenethylthio)-1H-purine-2,6(3H,7H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-isopentyl-1,3-dimethyl-8-(phenethylthio)-1H-purine-2,6(3H,7H)-dione is a synthetic compound belonging to the purine family. Purines are heterocyclic aromatic organic compounds that play crucial roles in biochemistry, particularly as components of nucleotides in DNA and RNA. This specific compound is characterized by its unique structural features, including an isopentyl group, dimethyl substitutions, and a phenethylthio moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-isopentyl-1,3-dimethyl-8-(phenethylthio)-1H-purine-2,6(3H,7H)-dione typically involves multi-step organic reactions. One common approach starts with the preparation of the purine core, followed by the introduction of the isopentyl, dimethyl, and phenethylthio groups through various substitution reactions. Key reagents often include alkyl halides, thiols, and base catalysts. Reaction conditions may vary, but they generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may be scaled up using continuous flow reactors to ensure consistent quality and yield. The process would involve optimizing reaction parameters such as temperature, pressure, and reagent concentrations. Purification steps, including crystallization and chromatography, are essential to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
7-isopentyl-1,3-dimethyl-8-(phenethylthio)-1H-purine-2,6(3H,7H)-dione can undergo various chemical reactions, including:
Oxidation: The phenethylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under specific conditions to modify the purine ring or side chains.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides and thiols, along with base catalysts such as sodium hydride or potassium carbonate, are employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenethylthio group can yield sulfoxides or sulfones, while nucleophilic substitution can introduce various alkyl or aryl groups to the purine ring.
Scientific Research Applications
7-isopentyl-1,3-dimethyl-8-(phenethylthio)-1H-purine-2,6(3H,7H)-dione has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying purine chemistry.
Biology: The compound can be used to investigate the biological roles of purine derivatives and their interactions with enzymes and receptors.
Medicine: Research into potential therapeutic applications, such as antiviral or anticancer properties, is ongoing.
Industry: The compound may be used in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 7-isopentyl-1,3-dimethyl-8-(phenethylthio)-1H-purine-2,6(3H,7H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The phenethylthio group may play a role in binding to these targets, while the purine core can modulate biological activity. Pathways involved may include signal transduction, enzyme inhibition, or receptor activation, depending on the specific application.
Comparison with Similar Compounds
Similar Compounds
Caffeine (1,3,7-trimethylxanthine): A well-known stimulant with a similar purine structure but different substitutions.
Theobromine (3,7-dimethylxanthine): Another stimulant found in chocolate, with a similar core structure but lacking the phenethylthio group.
Theophylline (1,3-dimethylxanthine): Used in medicine for respiratory diseases, with a similar purine core but different side chains.
Uniqueness
7-isopentyl-1,3-dimethyl-8-(phenethylthio)-1H-purine-2,6(3H,7H)-dione is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the phenethylthio group, in particular, differentiates it from other purine derivatives and may contribute to its specific interactions and applications.
Properties
IUPAC Name |
1,3-dimethyl-7-(3-methylbutyl)-8-(2-phenylethylsulfanyl)purine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N4O2S/c1-14(2)10-12-24-16-17(22(3)20(26)23(4)18(16)25)21-19(24)27-13-11-15-8-6-5-7-9-15/h5-9,14H,10-13H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUAUPSGEFSBIIZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN1C2=C(N=C1SCCC3=CC=CC=C3)N(C(=O)N(C2=O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-3,4-dimethoxybenzamide](/img/structure/B2597313.png)

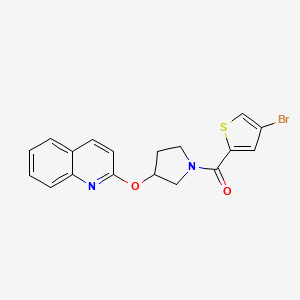
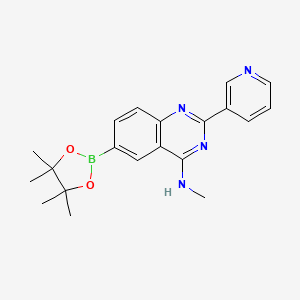
![N-(4-chlorobenzyl)-7-hydroxy-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2597319.png)
![7-[4-(2-Cyanoacetyl)piperazin-1-yl]-1-ethyl-6-fluoro-4-oxoquinoline-3-carboxylic acid](/img/structure/B2597320.png)
![1-((3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-ethylquinazoline-2,4(1H,3H)-dione](/img/structure/B2597321.png)
![3-(3-methyl-1,2,4-oxadiazol-5-yl)-N-[(oxolan-2-yl)methyl]-4-phenylpyrrolidine-1-carboxamide](/img/structure/B2597322.png)
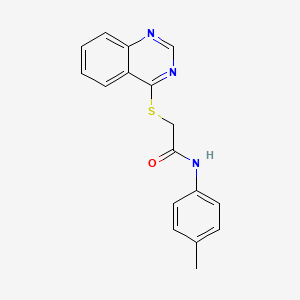
![(3Z)-1-(4-fluorobenzyl)-3-{[(4-fluorobenzyl)amino]methylene}-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2597327.png)
